molecular formula C6H12ClNO B2550052 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride CAS No. 2413870-51-4

3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride

Cat. No.: B2550052
CAS No.: 2413870-51-4
M. Wt: 149.62
InChI Key: OWCAMBJMYHYNSA-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[420]octane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride typically involves the acylation of readily available tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This process yields 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-7-azabicyclo[4.2.0]octane: The parent compound without the hydrochloride group.

    8-azabicyclo[3.2.1]octane: A related compound with a different ring structure.

Uniqueness

3-Oxa-7-azabicyclo[420]octane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms

Properties

IUPAC Name

3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBEJCCUMNERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413870-51-4
Record name 3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
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